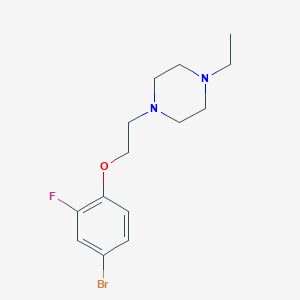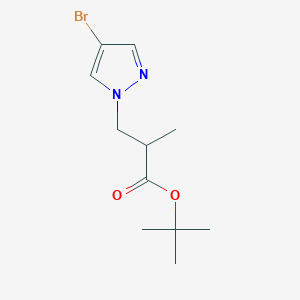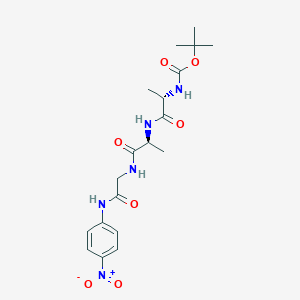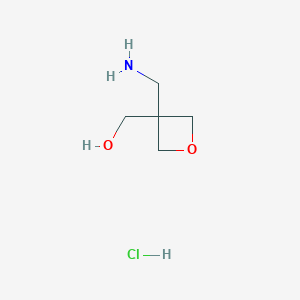
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine (1-BFE-4EP) is an organofluorine compound that is used in a variety of scientific research applications. It is a structural analog of the neurotransmitter dopamine, and is used in studies related to receptor binding, neurotransmitter release, and drug metabolism. It has been studied in a variety of biochemical and physiological contexts, and has been found to have potential applications in the study of drug action and metabolism.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Practical Synthesis of 2-Fluoro-4-bromobiphenyl : A key intermediate in the manufacture of non-steroidal anti-inflammatory materials, this synthesis method avoids the use of expensive and toxic reagents, presenting a cost-effective approach for large-scale production. The process involves the diazotization of 2-fluoro-4-bromoaniline, leading to potential applications in the synthesis of complex molecules, including piperazine derivatives (Qiu, Gu, Zhang, & Xu, 2009).
Biological and Environmental Impact
DNA Minor Groove Binder Hoechst 33258 and its Analogues : This review highlights the binding specificity of Hoechst 33258, a compound structurally related to piperazine derivatives, to the minor groove of double-stranded B-DNA. The implications for rational drug design and the investigation of molecular basis for DNA sequence recognition are discussed (Issar & Kakkar, 2013).
Fluorescent Chemosensors Based on Piperazine Derivatives : Piperazine derivatives are highlighted for their role in developing chemosensors with high selectivity and sensitivity for detecting various analytes. This underscores the versatility of piperazine-based compounds in chemical sensing technologies, which can be crucial in environmental monitoring and diagnostics (Roy, 2021).
Novel Brominated Flame Retardants : Discusses the occurrence of novel brominated compounds in the environment, highlighting the urgent need for research on their environmental fate, toxicity, and impact on human health. Piperazine derivatives, as part of this chemical class, could potentially contribute to understanding and mitigating the environmental impact of such substances (Zuiderveen, Slootweg, & de Boer, 2020).
Propriétés
IUPAC Name |
1-[2-(4-bromo-2-fluorophenoxy)ethyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrFN2O/c1-2-17-5-7-18(8-6-17)9-10-19-14-4-3-12(15)11-13(14)16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBFHCBMCFHWAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)


![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)



